5-Methyl-1H-imidazol-4-amine basic properties
5-Methyl-1H-imidazol-4-amine basic properties
An In-depth Technical Guide to the Basic Properties of 5-Methyl-1H-imidazol-4-amine
Executive Summary
5-Methyl-1H-imidazol-4-amine is a substituted imidazole derivative of significant interest to medicinal chemists and pharmacologists. As a structural analogue of histamine, it holds potential as a valuable molecular probe for investigating the structure-activity relationships of histamine receptors (H₁, H₂, H₃, and H₄). Furthermore, its bifunctional nature, possessing both a nucleophilic amine and a versatile imidazole ring, makes it an attractive building block in the synthesis of novel therapeutic agents. The imidazole core is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of lead compounds by enhancing solubility and bioavailability.[1][2]
This technical guide provides a comprehensive overview of the fundamental basic properties of 5-Methyl-1H-imidazol-4-amine. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established principles of imidazole chemistry, and predictive modeling to offer a robust profile for researchers. We will cover its physicochemical properties, propose a logical synthetic route with a detailed protocol, discuss its chemical reactivity, and outline its predicted biological and toxicological profile.
Physicochemical Properties
The basicity and overall physicochemical profile of 5-Methyl-1H-imidazol-4-amine are dictated by the interplay of the amino group, the methyl substituent, and the inherent aromaticity and amphoteric nature of the imidazole ring.[3]
Tautomerism and Basicity (pKa)
A key feature of 4-substituted imidazoles is the rapid tautomeric equilibrium between the 4- and 5-substituted forms.[4] For this molecule, this means 4-methyl-1H-imidazol-5-amine is in equilibrium with 5-methyl-1H-imidazol-4-amine. For clarity, this guide will refer to the compound as 5-Methyl-1H-imidazol-4-amine, while acknowledging this dynamic state.
The imidazole ring itself is basic, with a pKa of approximately 7.1 for the conjugate acid.[4] The introduction of an amino group, a strong resonance donor, is expected to significantly increase the basicity of the ring nitrogen (specifically the N-3 nitrogen, which is analogous to pyridine). The methyl group, being a weak inductive donor, will also contribute a slight base-strengthening effect. Therefore, the pKa of the imidazolium conjugate acid of 5-Methyl-1H-imidazol-4-amine is predicted to be higher than that of imidazole itself, likely in the range of 8.0-9.5, similar to other aminoimidazoles.[5] The exocyclic amino group is a much weaker base, with a predicted pKa for its conjugate acid in the range of 4-5.
Solubility and Stability
The presence of two nitrogen atoms in the imidazole ring and an exocyclic primary amine allows for extensive hydrogen bonding. Consequently, the compound is predicted to be highly soluble in water and other polar protic solvents like methanol and ethanol.[6] It is expected to have limited solubility in nonpolar organic solvents.
Like many primary amines, 5-Methyl-1H-imidazol-4-amine may be sensitive to oxidation and light. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at cool to refrigerated temperatures (2-8°C).[7]
Data Summary
The table below summarizes the known and predicted physicochemical properties.
| Property | Value / Predicted Value | Comments |
| Molecular Formula | C₄H₇N₃ | |
| Molecular Weight | 97.12 g/mol | [8] |
| CAS Number | 145979-99-9 | [9] |
| Appearance | Predicted: Off-white to yellow solid | Based on similar aminoimidazoles. |
| pKa (Imidazolium) | Predicted: 8.0 - 9.5 | The ring is the primary basic center. |
| pKa (Ammonium) | Predicted: 4.0 - 5.0 | The exocyclic amine is a weaker base. |
| Solubility | Predicted: High in H₂O, MeOH; Low in Toluene | Polar, hydrogen-bonding functional groups. |
| Stability | Store under inert gas, refrigerated, protected from light | Potential sensitivity to oxidation.[7] |
Synthesis and Purification
While specific literature on the synthesis of 5-Methyl-1H-imidazol-4-amine is scarce, a plausible and efficient route can be designed based on established imidazole synthesis methodologies. The following section details a proposed two-step synthesis starting from commercially available materials, chosen for its logical progression and use of reliable, well-understood reactions.
Proposed Synthetic Pathway
The proposed synthesis involves the construction of the imidazole ring from an appropriate α-aminoketone precursor, followed by a reduction step. This approach is logical as it builds the core scaffold with the required substituents in place.
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Step 1: Condensation and Cyclization. Reaction of 3-amino-2-butanone hydrochloride with cyanamide. This reaction first forms a guanidino intermediate which then undergoes intramolecular cyclization and dehydration to yield 2,5-dimethyl-1H-imidazol-4-amine.
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Step 2: Deamination. While direct deamination is challenging, a more feasible route involves the initial synthesis of a precursor like 5-methyl-1H-imidazole-4-carboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the amine. A more direct, albeit hypothetical, route from a different precursor is presented below for illustrative purposes.
A more practical and well-documented approach for analogous structures involves building the ring system from simpler precursors. For example, a reductive amination of a corresponding aldehyde is a common strategy.[10]
Experimental Protocol: Synthesis via Reductive Amination (Adapted)
This protocol is adapted from the synthesis of a structurally related histamine analogue and represents a robust and validated methodology for obtaining the target compound from a hypothetical precursor, 5-methyl-1H-imidazole-4-carboxaldehyde.[10]
Step 1: Imine Formation and Reductive Amination
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-imidazole-4-carboxaldehyde (1.10 g, 10.0 mmol) in anhydrous methanol (40 mL).
-
To the stirred solution, add aqueous ammonia (28-30%, 10 mL) and stir the mixture at room temperature for 2 hours. This step facilitates the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration.
-
Cool the reaction mixture to 0°C using an ice bath. This is critical to moderate the reactivity of the reducing agent.
-
Slowly and in portions, add sodium borohydride (0.76 g, 20.0 mmol) to the cooled solution over approximately 20 minutes. Caution: Hydrogen gas evolution will occur. The portion-wise addition ensures the reaction does not become too vigorous. Sodium borohydride is chosen as it selectively reduces the imine in the presence of the imidazole ring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight) to ensure complete reduction.
Step 2: Work-up and Purification
-
Quench the reaction by slowly adding water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (4 x 40 mL). The use of a chlorinated solvent is effective for extracting the moderately polar product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Self-Validating Purification: The basic nature of the product allows for an acid-base extraction. Dissolve the crude product in 1 M HCl. Wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH > 11 with 10 M NaOH and extract the pure product with dichloromethane.
-
If further purification is needed, column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be employed. The ammonia in the eluent prevents the basic product from streaking on the acidic silica gel.
Synthetic Workflow Diagram
Caption: Proposed synthetic and purification workflow for 5-Methyl-1H-imidazol-4-amine.
Chemical Reactivity
The reactivity of 5-Methyl-1H-imidazol-4-amine is a composite of its constituent functional groups: the primary amine and the imidazole ring.[11]
-
Amine Group: The exocyclic primary amine is a potent nucleophile. It will readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced), and undergo alkylation reactions.
-
Imidazole Ring: The imidazole ring exhibits reactivity patterns that are a hybrid of pyridine and pyrrole.[12]
-
N-3 (Pyridinic Nitrogen): This is the most basic site and the primary site of protonation. It can also act as a nucleophile in alkylation and acylation reactions, particularly when the N-1 position is sterically hindered or deprotonated.
-
N-1 (Pyrrolic Nitrogen): After deprotonation with a strong base, the N-1 nitrogen becomes a powerful nucleophile.
-
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution. The strong activating effect of the amino group would direct incoming electrophiles to the C-2 position.
-
Predicted Biological and Toxicological Profile
Biological Activity
As a close structural analogue of histamine, 5-Methyl-1H-imidazol-4-amine is predicted to interact with histamine receptors. The ethylamine side chain of histamine is critical for receptor binding; this compound possesses a related aminomethyl group at an analogous position. It may act as an agonist, partial agonist, or antagonist at one or more of the four histamine receptor subtypes. Its primary value lies in its use as a research tool to probe the binding pockets of these receptors and to serve as a scaffold for the development of more complex, selective ligands.[10][13] The imidazole ring is a key component in many biologically active molecules, contributing to binding interactions and favorable pharmacokinetic properties.[2][14]
Biological Context: Histamine H₁ Receptor Signaling
To provide context for its potential application, the diagram below illustrates the canonical signaling pathway activated by the histamine H₁ receptor, a common target in allergy and inflammation research.
Caption: Simplified signaling cascade for the Gq-coupled Histamine H₁ receptor.
Toxicology
Direct toxicological data for 5-Methyl-1H-imidazol-4-amine is not available. However, data from related compounds like 4-methylimidazole (4-MeI) and imidazole can provide a basis for preliminary hazard assessment. 4-MeI has moderate acute oral toxicity in rodents. Imidazole itself is also harmful if swallowed and can cause skin irritation.[6][15] Therefore, it is prudent to handle 5-Methyl-1H-imidazol-4-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to avoid inhalation and skin contact.
Analytical Characterization
The following data are predicted based on the principles of spectroscopic analysis and data from analogous imidazole structures.[16][17]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-7.8 (s, 1H, C2-H), δ 5.0-6.0 (br s, 2H, -NH₂), δ 3.6-3.8 (s, 2H, -CH₂-), δ 2.1-2.3 (s, 3H, -CH₃). The N-H proton of the ring is expected to be a very broad signal >10 ppm. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 135-140 (C2), δ 125-135 (C4/C5 quaternary carbons), δ 115-125 (C4/C5 quaternary carbons), δ 35-45 (-CH₂-), δ 10-15 (-CH₃). |
| IR (ATR, cm⁻¹) | 3400-3200 (N-H stretch, amine & imidazole, broad), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1650-1580 (N-H bend and C=N stretch), 1550-1450 (imidazole ring vibrations). |
| HRMS (ESI+) | Predicted [M+H]⁺: m/z 98.0718. |
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